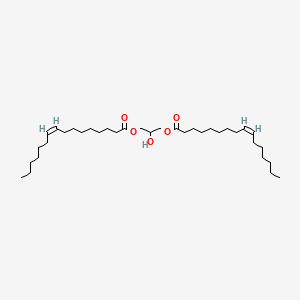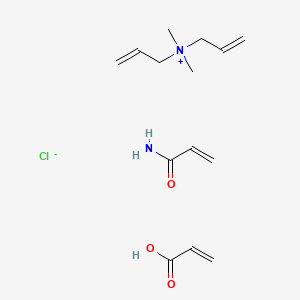
Polyquaternium-39
Descripción general
Descripción
Polyquaternium-39 is a synthetic polymer used in both skin care and hair care products . It serves multiple functions, including as an anti-static agent, film-forming agent, and hair fixative . It is used in cosmetics in concentrations up to 3% for both rinse-off and leave-on products .
Synthesis Analysis
Polyquaternium-39 is synthesized through a free radical copolymerization process, which involves the polymerization of DMDAAC, AA, and AM monomers in the presence of a radical initiator . The process is carried out in an aqueous solution under controlled conditions of temperature, pressure, and pH .Molecular Structure Analysis
Polyquaternium-39 is an amphoteric polymer with high charge density, moisture, and pH for a wide range (1~14) . It is a synthetic polymer that works as an anti-static, film-forming agent and hair fixative in cosmetics .Chemical Reactions Analysis
Polyquaternium-39 is made by the reaction of diallyldimethyl ammonium chloride, acrylic acid, and acrylamide . It is the polymeric quaternary ammonium salt of these compounds .Physical And Chemical Properties Analysis
Polyquaternium-39 is an amphoteric polymer with high charge density, moisture, and pH for a wide range (1~14) . It is a clear, colorless liquid with a mild aldehydic odor . It has a wide pH stability range of 3-12 .Aplicaciones Científicas De Investigación
Application 1: Cosmetics and Personal Care Products
Specific Scientific Field
Summary of the Application
- Polyquaternium-22 and Polyquaternium-39 are polymers that function as antistatic agents, film formers, and hair fixatives in cosmetic products .
Methods of Application or Experimental Procedures
- These ingredients are used at concentrations up to 2% (Polyquaternium-22, in a rinse-off product) and up to 3% (Polyquaternium-39, in rinse-off and leave-on products) .
Results or Outcomes
- The unreacted monomer content of these ingredients was considered low and of no toxicological concern . Limited data showed no skin irritation/sensitization .
Application 2: Dye Adsorption
Specific Scientific Field
Summary of the Application
- Polyquaternium-22 and Polyquaternium-39 were used to modify films derived from palm date fruits for the adsorption of dyes .
Methods of Application or Experimental Procedures
- The modified films were evaluated as adsorbents of Methylene Blue (MB), Direct Yellow 50 (DY50), Reactive Blue 198 (RB198) and Naphtol Blue Black (NBB) .
Results or Outcomes
Direcciones Futuras
The most significant innovations in the cosmetic industry will most likely be found in the area of polymers . Polyquaternium-39 is used in hair and skincare products for its moisturizing and conditioning properties . It is expected that more complex molecules are possible and could prove useful in the creation of cosmetic products .
Propiedades
IUPAC Name |
dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoic acid;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N.C3H5NO.C3H4O2.ClH/c1-5-7-9(3,4)8-6-2;2*1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H2,4,5);2H,1H2,(H,4,5);1H/q+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFPFQZDBKVYDL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC=C)CC=C.C=CC(=O)N.C=CC(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25136-75-8 | |
| Record name | Acrylamide-acrylic acid-dimethyldiallylammonium chloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25136-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
304.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 86739500 | |
CAS RN |
25136-75-8 | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide and 2-propenoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide and 2-propenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



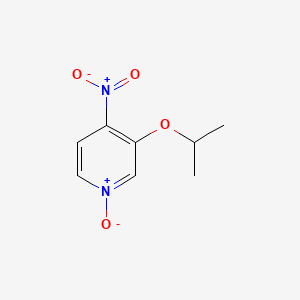
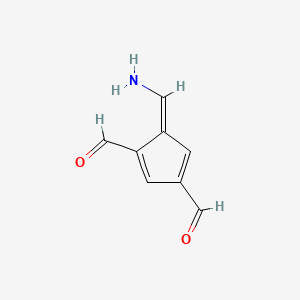
![6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B570510.png)
![6-Fluoro-1-(fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570513.png)
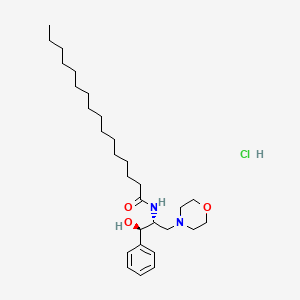
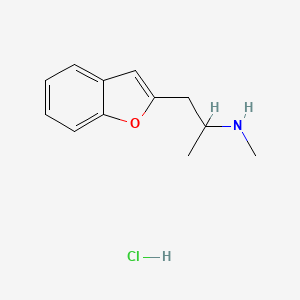
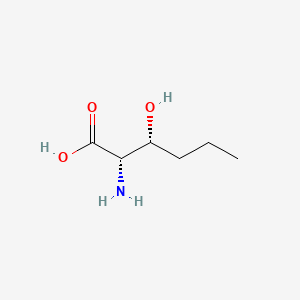
![N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysine dihydrochloride](/img/structure/B570518.png)

